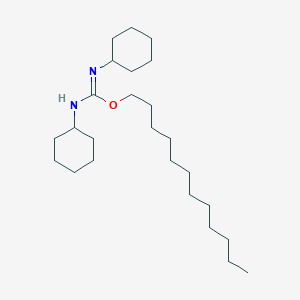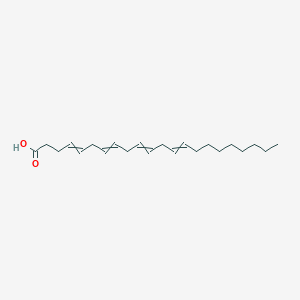![molecular formula C15H35N7 B14328064 N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine CAS No. 105989-40-0](/img/structure/B14328064.png)
N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine is a complex organic compound known for its unique structure and properties It is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, which is a macrocyclic ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with a suitable guanidine derivative. The process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include alkyl halides and guanidine salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
化学反应分析
Types of Reactions
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine involves its ability to bind to metal ions and form stable complexes. This binding can influence various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound, known for its strong metal-binding properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with similar coordination chemistry.
1,4,8,11-Tetraazacyclotetradecane derivatives: Various derivatives with different functional groups, each exhibiting unique properties.
Uniqueness
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine stands out due to its specific guanidine functional group, which enhances its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring precise coordination chemistry and targeted biological effects.
属性
CAS 编号 |
105989-40-0 |
|---|---|
分子式 |
C15H35N7 |
分子量 |
313.49 g/mol |
IUPAC 名称 |
2-[4-(1,4,8,11-tetrazacyclotetradec-6-yl)butyl]guanidine |
InChI |
InChI=1S/C15H35N7/c16-15(17)22-7-2-1-4-14-12-20-10-8-18-5-3-6-19-9-11-21-13-14/h14,18-21H,1-13H2,(H4,16,17,22) |
InChI 键 |
QNDWFGXUAHWPDB-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCNCC(CNCCNC1)CCCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


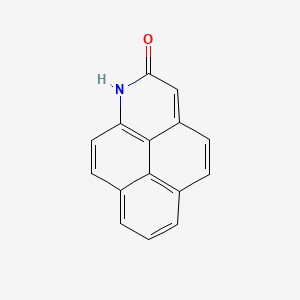
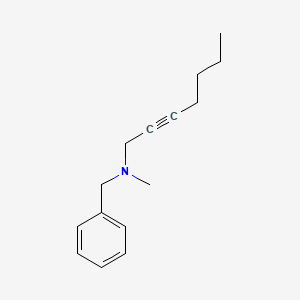
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)

![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

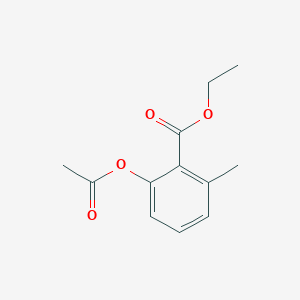
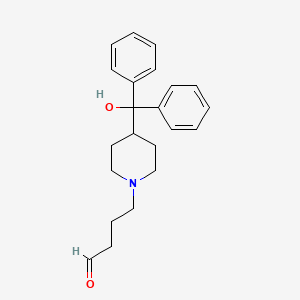

![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

